ALKBH5-IN-4

ALKBH5 m6A demethylase IC50

ALKBH5-IN-4 (compound 3) is a selective ALKBH5 inhibitor (enzymatic IC50 0.84 μM) optimized for cell-type-specific leukemia research. It fills a critical gap: moderate potency enables partial m6A modulation and dose-response studies, unlike ultra-potent ALKBH5-IN-3 (IC50 21 nM) or broad-spectrum 2OG oxygenase inhibitors. Published data confirm selective antiproliferative activity in CCRF-CEM (IC50 1.38 μM) and HL-60 (IC50 11.9 μM) while sparing A-172 and HEK-293T controls (IC50 >50 μM). High DMSO solubility (45 mg/mL) supports automated HTS workflows. Available in sizes from 10 mg to 1 g, ≥95% purity, fast global shipping. Order now for reproducible ALKBH5 mechanism studies.

Molecular Formula C10H10O4S
Molecular Weight 226.25 g/mol
CAS No. 37510-29-5
Cat. No. B1623325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALKBH5-IN-4
CAS37510-29-5
Molecular FormulaC10H10O4S
Molecular Weight226.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(O)SCC(=O)O
InChIInChI=1S/C10H10O4S/c11-8(12)6-15-10(14)9(13)7-4-2-1-3-5-7/h1-5,10,14H,6H2,(H,11,12)
InChIKeyPXMFTQGDYRMEFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ALKBH5-IN-4 (CAS 37510-29-5): Technical Baseline and Procurement-Relevant Identity for the m6A Demethylase ALKBH5 Inhibitor


ALKBH5-IN-4 (also designated compound 3 or ALKBH5 inhibitor 1) is a small-molecule inhibitor of the RNA N6-methyladenosine (m6A) demethylase ALKBH5, identified through high-throughput virtual screening and validated in an m6A antibody-based ELISA enzyme inhibition assay [1]. Its IUPAC name is 2-[(1-hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid, with a molecular formula of C₁₀H₁₀O₄S and a molecular weight of 226.25 g/mol . The compound exhibits an IC50 of 0.84 μM against ALKBH5 enzymatic activity and demonstrates selective antiproliferative effects in a subset of leukemia cell lines [1].

Why ALKBH5-IN-4 Cannot Be Casually Substituted with Other ALKBH5 Inhibitors


ALKBH5 inhibitors display significant heterogeneity in their biochemical potency, selectivity profile, and cellular activity, precluding direct substitution. For instance, while ALKBH5-IN-3 (IC50 = 21 nM) is ~40-fold more potent enzymatically, it lacks the published cell-type-specific antiproliferative profile documented for ALKBH5-IN-4 across six cancer cell lines [1]. Conversely, the broad-spectrum 2OG oxygenase inhibitor IOX1 inhibits ALKBH5 but also targets multiple KDM family members with IC50 values ranging from 0.1 to 2.3 μM, introducing substantial off-target activity not observed with ALKBH5-IN-4 in the same assay systems [2]. Substituting ALKBH5-IN-4 with another in-class compound without verifying the specific experimental context risks irreproducible results due to divergent cellular permeability, target engagement kinetics, and selectivity windows.

ALKBH5-IN-4: Quantified Differentiation Against Key Comparators for Informed Procurement


Enzymatic Potency: ALKBH5-IN-4 vs. ALKBH5-IN-2 and ALKBH5-IN-3

ALKBH5-IN-4 demonstrates an IC50 of 0.84 μM against ALKBH5 in an m6A antibody-based ELISA enzyme inhibition assay [1]. This places it intermediate between ALKBH5-IN-2 (IC50 = 0.79 μM) and ALKBH5-IN-3 (IC50 = 0.021 μM) in enzymatic potency [2][3]. The ~40-fold difference in potency between ALKBH5-IN-4 and ALKBH5-IN-3 underscores the importance of selecting the appropriate tool compound based on the desired experimental window.

ALKBH5 m6A demethylase IC50 enzymatic assay epitranscriptomics

Cell-Type-Selective Antiproliferative Activity: ALKBH5-IN-4 vs. ALKBH5-IN-2

ALKBH5-IN-4 exhibits a unique cell-type-selective antiproliferative profile across six cancer cell lines, with IC50 values ranging from 1.38 μM (CCRF-CEM) to >50 μM (HEK-293T and A-172) [1]. In contrast, ALKBH5-IN-2 shows a different selectivity pattern, with an IC50 of 1.41 μM in K562 cells versus 16.5 μM for ALKBH5-IN-4 in the same line [1][2]. Notably, ALKBH5-IN-4 is essentially inactive against glioblastoma A-172 cells (IC50 >50 μM), whereas its potent activity in CCRF-CEM (IC50 = 1.38 μM) suggests potential utility in leukemia-focused studies.

antiproliferative leukemia cancer cell lines IC50 cell viability

Physicochemical and Formulation Characteristics: ALKBH5-IN-4 vs. In-Class Comparators

ALKBH5-IN-4 demonstrates high solubility in DMSO (45 mg/mL, ~199 mM) and ethanol (45 mg/mL), but is practically insoluble in water . Its aqueous solubility is reported as <10 μg/mL at pH 7.0 [1]. This solubility profile is comparable to ALKBH5-IN-2 (aqueous solubility <10 μg/mL) but contrasts with more water-soluble inhibitors like ALKBH5-IN-5 (aqueous solubility 2500 μg/mL) [1]. For in vivo studies, ALKBH5-IN-4 can be formulated as a homogeneous suspension in CMC-Na (≥5 mg/mL) or as a clear solution using 5% DMSO + 40% PEG300 + 5% Tween80 + 50% ddH2O (2.25 mg/mL) .

solubility DMSO solubility formulation in vitro ALKBH5

ALKBH5-IN-4: Evidence-Based Application Scenarios for Research and Industrial Use


Leukemia Cell Line-Specific m6A Demethylase Inhibition Studies

ALKBH5-IN-4 is ideally suited for experiments investigating ALKBH5-dependent proliferation in leukemia cell lines, particularly CCRF-CEM (IC50 = 1.38 μM) and HL-60 (IC50 = 11.9 μM), where it demonstrates selective antiproliferative activity [1]. Its minimal effect on glioblastoma A-172 and HEK-293T cells (IC50 >50 μM) allows for cell-type-specific mechanistic studies without confounding cytotoxicity [1].

In Vitro Biochemical Assays Requiring Moderate ALKBH5 Inhibition

With an enzymatic IC50 of 0.84 μM, ALKBH5-IN-4 provides a moderate inhibition window suitable for assays where complete ALKBH5 suppression is undesirable, such as studies examining partial m6A modulation or comparing dose-dependent effects with more potent inhibitors like ALKBH5-IN-3 (IC50 = 21 nM) [2][3].

DMSO-Compatible High-Throughput Screening Campaigns

ALKBH5-IN-4 exhibits excellent DMSO solubility (45 mg/mL, ~199 mM), enabling the preparation of concentrated stock solutions for high-throughput screening (HTS) without exceeding recommended DMSO concentrations in assay plates . This property facilitates its use in automated liquid handling systems and large-scale compound library screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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